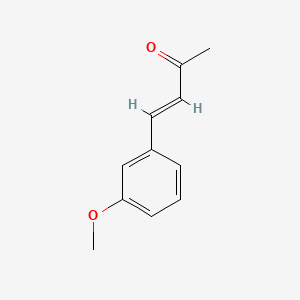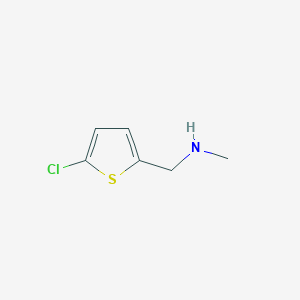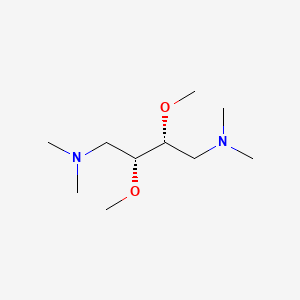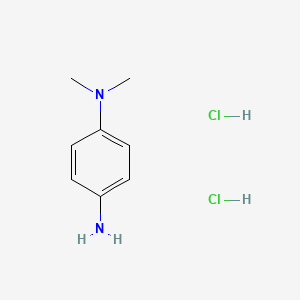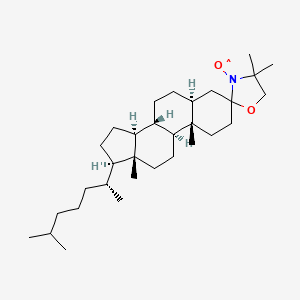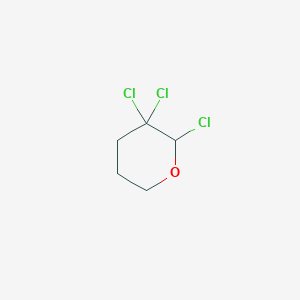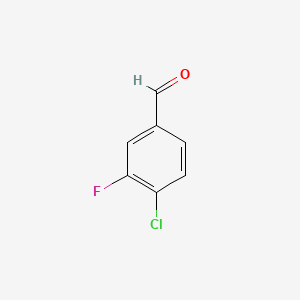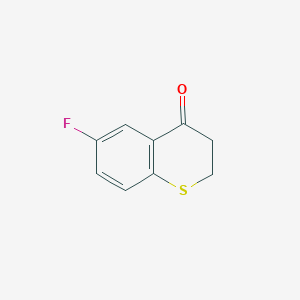
6-Fluorothio-4-Chromanone
概要
説明
6-Fluorothio-4-Chromanone (6-FTC) is an organic compound that belongs to the family of thiochromones1. It is characterized by a thioether group and a chromone moiety1. The empirical formula for 6-FTC is C9H7FOS, and it has a molecular weight of 182.2123.
Synthesis Analysis
The synthesis of 4-chromanone-derived compounds, such as 6-FTC, has been the subject of several studies4. These studies have focused on improving the methodologies for synthesizing these compounds4. However, specific synthesis methods for 6-FTC are not readily available in the literature.
Molecular Structure Analysis
The molecular structure of 6-FTC includes a benzene nucleus (ring A) fused with a dihydropyran (ring B)5. The absence of a C2-C3 double bond in the chroman-4-one skeleton of 6-FTC differentiates it from chromone5.
Chemical Reactions Analysis
While specific chemical reactions involving 6-FTC are not readily available in the literature, the biotransformation of 4-chromanone using B. cinerea yielded 98.6% 4-chromanol by day 36. This chiral compound was identified as ®-4-chromanol (76.4% yield), and its enantiomer excess was 52.8%ee6. The reaction was accelerated by the addition of the coenzyme NADPH6.Physical And Chemical Properties Analysis
6-FTC has a density of 1.3±0.1 g/cm3, a boiling point of 304.3±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C3. Its molar refractivity is 46.7±0.3 cm3, and it has a molar volume of 136.4±3.0 cm33.科学的研究の応用
Synthesis and Chemical Properties
- Synthesis Methods : 6-Fluoro-4-chromanone derivatives have been synthesized from p-fluorophenol, with variations like 6-fluorochroman-2-carboxylic acid being produced through salt formation with optically active amines (Yang et al., 2005).
- Photodimerization and Molecular Arrangement : Studies on (E)-3-benzylidene-4-chromanone derivatives, substituted with halogen groups like fluorine, have been conducted to control molecular arrangement and photoreactions in the solid state, showing selective photodimerization (Cheng et al., 2012).
Chromanone in Drug Design and Medicinal Chemistry
- Role in Medicinal Chemistry : Chromanone, a related compound to 6-fluorothio-4-chromanone, serves as a key scaffold in medicinal chemistry for the design and synthesis of novel therapeutic agents. Despite challenges in synthesis and isolation, chromanone derivatives exhibit a wide range of pharmacological activities (Kamboj & Singh, 2021).
Applications in Polymer Solar Cells
- Electron Acceptors in Solar Cells : Research involving fused-ring electron acceptors based on chromanone derivatives has shown promising applications in polymer solar cells. These compounds display high absorption and efficiency, particularly when fluorinated, indicating potential in renewable energy technologies (Dai et al., 2017).
Fluorogenic and Fluorochromic Applications
- Fluorogenic Probes : Studies have developed new types of fluorogenic probes, such as the conversion of 4-azido-6-(4-cyanophenyl)cinnoline to fluorescent cinnoline-4-amine, demonstrating potential applications in analytical and biological fields in aqueous mediums (Danilkina et al., 2021).
- Selective Fluoroionophores : Novel fluoroionophores, which are derivatives of polythiazaalkane and polythiaalkane linked to anthracene, have been developed, showing selective interaction with silver ions. These have potential applications in spectrophotometric and spectrophotofluorometric analyses (Ishikawa et al., 1999).
Safety And Hazards
While specific safety and hazard information for 6-FTC is not readily available, general safety measures for handling chemicals should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition78.
将来の方向性
Given the importance of chroman-4-one derivatives in medicinal chemistry, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs5. This will help in the development of new lead compounds for various therapeutic applications5.
特性
IUPAC Name |
6-fluoro-2,3-dihydrothiochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FOS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBGHADNMPMHST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1=O)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372108 | |
| Record name | 6-Fluorothio-4-Chromanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluorothio-4-Chromanone | |
CAS RN |
21243-18-5 | |
| Record name | 6-Fluoro-2,3-dihydro-4H-1-benzothiopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21243-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluorothio-4-Chromanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21243-18-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details












試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

